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Compound of Interest

Compound Name: Ibuzatrelvir

Cat. No.: B12373962

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of lbuzatrelvir
in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics
(PK) and pharmacodynamics (PD) of Ibuzatrelvir (PF-07817883), a second-generation oral
SARS-CoV-2 main protease (Mpro) inhibitor. The data herein is primarily derived from
foundational preclinical studies, offering critical insights into the compound's disposition and
efficacy in various animal models.

Introduction to Ibuzatrelvir

Ibuzatrelvir is an investigational, orally bioavailable antiviral drug developed by Pfizer for the
treatment of COVID-19.[1] As a second-generation SARS-CoV-2 main protease (Mpro or
3CLpro) inhibitor, it is designed to offer improved metabolic stability over first-generation
inhibitors like nirmatrelvir.[2][3] This enhanced stability may obviate the need for a
pharmacokinetic booster, such as ritonavir, potentially reducing the risk of drug-drug
interactions.[4] Preclinical and clinical studies have demonstrated its potential as a single-agent
therapy.[2][4] Ibuzatrelvir has shown pan-human coronavirus antiviral activity in vitro and
efficacy in a mouse model of SARS-CoV-2 infection.[1][2]

Mechanism of Action
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Ibuzatrelvir functions by inhibiting the SARS-CoV-2 main protease, an enzyme crucial for viral
replication.[1] The virus initially produces large polyproteins that must be cleaved into functional
viral proteins; Mpro is responsible for the majority of these cleavage events.[2] Ibuzatrelvir,
featuring a nitrile warhead, is designed to form a reversible covalent bond with the catalytic
cysteine residue (Cys145) in the Mpro active site.[1] This interaction blocks the enzyme's
activity, thereby halting the processing of viral polyproteins and suppressing viral replication.[4]
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Mechanism of Ibuzatrelvir Action
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Mechanism of Action of lbuzatrelvir.
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Pharmacokinetics in Animal Models

Pharmacokinetic studies have been conducted in rats and cynomolgus monkeys to
characterize the absorption, distribution, metabolism, and excretion (ADME) profile of

Ibuzatrelvir.

Data Summary

The following tables summarize the key pharmacokinetic parameters of lbuzatrelvir (referred
to as compound 9 in the source literature) in rats and cynomolgus monkeys.[5]

Table 1: Pharmacokinetic Parameters of Ibuzatrelvir in Male Wistar-Han Rats[5]

- IV Administration (0.5 Oral Administration (7.5
mg/kg) mg/kg)

CLp (mL/minl/kg) 35 -

Vd,ss (L/kg) 1.05

2 (h) 2.8 2.3

Tmax (h) - 0.29

Cmax (ng/mL) - 232

AUC(0-inf) (ng-h/mL) 237 373

Oral Bioavailability (F) (%) - 22

| Fraction Absorbed x Gut Availability (Fa x Fg) (%) | - | 42 |

Table 2: Pharmacokinetic Parameters of Ibuzatrelvir in Cynomolgus Monkeys (Oral
Administration)[5]

AUC(0-24h)
Dose (mg/kg) Tmax (h) Cmax (ng/mL)
(ng-h/mL)
10 1.0 321 1210
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| 100 | 2.0 | 2430 | 13600 |

Experimental Protocols

¢ Animal Model: Male Wistar-Han rats.

e Housing: Animals were housed in standard conditions with access to food and water. Oral
studies were conducted in the fed state.

e Intravenous (V) Administration:
o Dose: 0.5 mg/kg.

o Formulation: Solution in 10% (v/v) PEG400 / 90% (v/v) 23% (w/v) hydroxypropyl -
cyclodextrin (HPBCD) in water.

o Administration: Administered as a single intravenous dose.
e Oral (PO) Administration:
o Dose: 7.5 mg/kg.

o Formulation: Crystalline Ibuzatrelvir administered as a solution in 0.5% (w/v)
methylcellulose containing 2% (v/v) Tween 80.

o Administration: Administered via oral gavage.

o Sample Collection: Blood samples were collected at specified time points post-dose. Plasma
was harvested by centrifugation.

o Bioanalysis: Plasma concentrations of lbuzatrelvir were determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-
time data using non-compartmental analysis.
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Study Setup
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Workflow for the Rat Pharmacokinetic Study.

¢ Animal Model: Cynomolgus monkeys.
e Oral (PO) Administration:

o Doses: 10 mg/kg and 100 mg/kg.
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o Formulation: Details on the formulation were not specified in the provided source.

o Administration: Administered as a single oral dose.

o Sample Collection and Analysis: Similar to the rat studies, blood samples were collected
over a 24-hour period, and plasma concentrations were quantified via LC-MS/MS.

» Data Analysis: Pharmacokinetic parameters were determined from the plasma
concentration-time profiles.

Pharmacodynamics in Animal Models

The in vivo antiviral efficacy of Ibuzatrelvir was evaluated in a mouse model of SARS-CoV-2
infection.

Data Summary

Oral administration of Ibuzatrelvir resulted in a dose-dependent reduction in viral load in the
lungs of infected mice.

Table 3: Antiviral Efficacy of lbuzatrelvir in K18-hACE2 Mice Infected with SARS-CoV-2[6]

Treatment Group (Oral, Mean Lung Viral Load . .
. ] ] Log Reduction vs. Vehicle
Twice Daily) (log10 RNA copies/img)
. ~8.0 (estimated from
Vehicle -
source)

100 mg/kg ~6.5 (estimated from source) ~1.5
300 mg/kg ~4.5 (estimated from source) ~35
500 mg/kg ~3.0 (estimated from source) ~5.0

| 500 mg/kg (+12h delayed start) | ~3.5 (estimated from source) | ~4.5 |

Note: Viral load values are estimated from graphical data presented in the source publication.

[6]
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Experimental Protocol

e Animal Model: K18-hACEZ2 transgenic mice, which express the human ACE2 receptor,
making them susceptible to SARS-CoV-2 infection.

 Virus: A mouse-adapted strain of SARS-CoV-2 (mCoV-USA-WA1/2020) was used for
infection.

« Infection Procedure: Mice were intranasally inoculated with the SARS-CoV-2 virus.
e Treatment Groups:

o Vehicle control group.

o lbuzatrelvir at 100 mg/kg, 300 mg/kg, and 500 mg/kg.

o An additional group received 500 mg/kg with the initiation of treatment delayed by 12
hours post-infection.

e Dosing Regimen:
o Administration: Oral gavage.
o Frequency: Twice daily (BID).

o Timing: The first dose was administered around the time of viral inoculation (except for the
delayed-start group).

e Study Endpoints:
o Primary: Viral load in the lung tissue, assessed at the end of the study.

o Secondary: Changes in body weight were monitored throughout the study as an indicator
of morbidity.

 Viral Load Quantification: Lung tissue was homogenized, and viral RNA was quantified using
a guantitative reverse transcription-polymerase chain reaction (QRT-PCR) assay.
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Workflow for the Mouse In Vivo Efficacy Study.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b12373962?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The preclinical data from animal models indicate that Ibuzatrelvir is an orally bioavailable Mpro
inhibitor with a pharmacokinetic profile supportive of single-agent dosing. In rats, it
demonstrates moderate clearance and oral bioavailability. In cynomolgus monkeys, exposure
increases with dose. Crucially, pharmacodynamic studies in a relevant mouse model of SARS-
CoV-2 infection demonstrate robust, dose-dependent antiviral activity, significantly reducing
viral replication in the lungs. These findings provided a strong rationale for the continued
clinical development of Ibuzatrelvir as a potential treatment for COVID-19.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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